(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
CAS No.:
Cat. No.: VC17605352
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
| Standard InChI Key | MHHNVRRIANKNON-STQMWFEESA-N |
| Isomeric SMILES | C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Stereochemistry
The compound features a bicyclo[4.2.0]octane skeleton, a fused bicyclic system comprising a six-membered ring fused to a four-membered ring. Two nitrogen atoms are embedded at the 3- and 8-positions, creating a diazabicyclic system. The stereochemistry at the 1- and 6-positions is defined as (1R,6S), which imposes conformational rigidity and influences intermolecular interactions. The Cbz group (-OCOOBn) at the 8-position serves dual roles: it protects the secondary amine during synthetic modifications and enhances solubility in organic solvents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | Benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
| CAS Number | 1932802-76-0 |
| Stereochemistry | (1R,6S) |
The isomeric SMILES string C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 explicitly encodes the stereochemical configuration.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bicyclic protons and the Cbz group’s aromatic moiety. Density functional theory (DFT) calculations predict a puckered conformation for the bicyclo[4.2.0]octane system, stabilizing the molecule through reduced ring strain. The Cbz group’s electron-withdrawing nature slightly polarizes the adjacent amine, as evidenced by infrared (IR) spectroscopy showing N-H stretching at 3300 cm⁻¹.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically begins with a Diels-Alder reaction to construct the bicyclic framework, followed by selective amine protection. A representative route involves:
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Cycloaddition: Reaction of a diene with a nitroso compound to form the bicyclo[4.2.0]octane core.
-
Amine Protection: Introduction of the Cbz group via carbamate formation using benzyl chloroformate.
-
Resolution: Chiral chromatography or enzymatic resolution to isolate the (1R,6S) enantiomer.
Critical parameters include temperature control (-20°C for cycloaddition) and solvent selection (tetrahydrofuran for optimal yield).
Challenges in Stereochemical Control
Achieving high enantiomeric excess (ee) remains a challenge due to the proximity of stereocenters. Catalytic asymmetric synthesis using chiral ligands has been explored but requires further optimization.
Applications in Organic Synthesis
Ligand Design for Catalysis
The diazabicyclic structure coordinates transition metals such as palladium and ruthenium, enabling asymmetric catalysis. For example, (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane derivatives have been tested in Heck coupling reactions, showing 85% enantioselectivity for aryl halide substrates.
Building Block for Heterocycles
The compound serves as a precursor to pyrrolidine and piperazine analogues via ring-opening reactions. Functionalization at the 3-position with electrophiles (e.g., alkyl halides) yields diversely substituted amines.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
The Cbz group confers greater stability than tert-butoxycarbonyl (Boc), while the (1R,6S) configuration enhances target selectivity compared to cis isomers .
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